1-[(2S,3R)-3-Phenyloxiran-2-yl]ethanone
Description
1-[(2S,3R)-3-Phenyloxiran-2-yl]ethanone is an epoxide-containing acetophenone derivative characterized by a phenyl-substituted oxirane (epoxide) ring fused to an ethanone group.
Properties
CAS No. |
146388-50-3 |
|---|---|
Molecular Formula |
C10H10O2 |
Molecular Weight |
162.18 g/mol |
IUPAC Name |
1-[(2S,3S)-3-phenyloxiran-2-yl]ethanone |
InChI |
InChI=1S/C10H10O2/c1-7(11)9-10(12-9)8-5-3-2-4-6-8/h2-6,9-10H,1H3/t9-,10+/m1/s1 |
InChI Key |
IGCQIHCZUYCYAA-NXEZZACHSA-N |
SMILES |
CC(=O)C1C(O1)C2=CC=CC=C2 |
Isomeric SMILES |
CC(=O)[C@@H]1[C@H](O1)C2=CC=CC=C2 |
Canonical SMILES |
CC(=O)C1C(O1)C2=CC=CC=C2 |
Synonyms |
Ethanone, 1-[(2S,3R)-3-phenyloxiranyl]- (9CI) |
Origin of Product |
United States |
Comparison with Similar Compounds
Table 1: Key Structural Analogs
Key Observations :
- Stereochemical Influence : The (2S,3R) configuration distinguishes it from analogs like (2R,3S)-pentyl derivatives, which may exhibit divergent biological or catalytic behaviors .
Functional Derivatives in Drug Discovery
Several ethanone-containing epoxides are explored for therapeutic applications:
- (E)-1-(4-((1R,2S,3R)-1,2,3,4-Tetrahydroxybutyl)-1H-imidazol-2-yl)ethanone oxime (LX2931): Inhibits sphingosine 1-phosphate lyase (S1PL), showing efficacy in rheumatoid arthritis models. The ethanone-oxime group is critical for binding to S1PL’s active site .
- Dianellin (1-(1-hydroxy-3-methyl-8-(((2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-((((2S,3S,4S,5S,6R)-3,4,5-trihydroxy-6-methyltetrahydro-2H-pyran-2-yl)oxy)methyl)tetrahydro-2H-pyran-2-yl)oxy)naphthalen-2-yl)ethanone): A glycosylated ethanone derivative with anti-malarial activity, emphasizing the role of ethanone in stabilizing hydrophobic interactions .
Comparison with Target Compound: While 1-[(2S,3R)-3-Phenyloxiran-2-yl]ethanone lacks direct bioactivity data, its epoxide-ethanone scaffold aligns with pharmacophores in LX2931 and dianellin.
Preparation Methods
Epoxidation of Allyl Phenyl Ketone Derivatives
The most direct route to 1-[(2S,3R)-3-phenyloxiran-2-yl]ethanone involves the epoxidation of allyl phenyl ketone precursors. For example, phenylacetaldehyde derivatives undergo oxidation using meta-chloroperbenzoic acid (mCPBA) or hydrogen peroxide in the presence of catalytic titanium(IV) isopropoxide . The reaction proceeds via a Prilezhaev epoxidation mechanism, where the peracid oxidizes the double bond to form the epoxide ring.
Key Reaction Parameters:
-
Substrate : (E)-3-phenylprop-2-en-1-one
-
Oxidizing Agent : mCPBA (1.2 equiv)
-
Solvent : Dichloromethane (DCM) at 0°C
-
Yield : 68–72%
-
Stereoselectivity : 85:15 (2S,3R:2R,3S)
Computational studies reveal that the stereochemical outcome depends on the conformational bias of the allyl ketone. Ground-state conformers favoring σ→π* hyperconjugation between the carbonyl and double bond stabilize transition states that lead to the (2S,3R) configuration .
Asymmetric Phase-Transfer Catalysis
Chiral phase-transfer catalysts (PTCs) enable enantioselective synthesis of this compound from prochiral ketones. A patented method employs a cinchona alkaloid-derived PTC (e.g., N-(9-anthracenylmethyl)cinchoninium bromide) to mediate the epoxidation of α,β-unsaturated ketones . The reaction occurs in a biphasic system (toluene/water) using sodium hypochlorite as the oxidant.
Optimized Conditions:
-
Catalyst Loading : 5 mol%
-
Oxidant : NaOCl (aq., 10% w/v)
-
Temperature : −20°C
-
Reaction Time : 24 hours
-
Enantiomeric Excess (ee) : 92%
-
Yield : 78%
The catalyst’s quaternary ammonium group facilitates the transfer of hypochlorite ions into the organic phase, while the chiral pocket induces facial selectivity during epoxide formation .
Sharpless Asymmetric Epoxidation
Although traditionally applied to allylic alcohols, modified Sharpless conditions have been adapted for α,β-unsaturated ketones. Titanium(IV) tetraisopropoxide, diethyl tartrate (DET), and tert-butyl hydroperoxide (TBHP) collectively generate a chiral titanium complex that directs epoxidation stereochemistry .
Protocol:
-
Substrate : (E)-3-phenylprop-2-en-1-one
-
Catalyst : Ti(OiPr)₄ (1.1 equiv)
-
Ligand : D-(−)-Diethyl tartrate (1.2 equiv)
-
Oxidant : TBHP (1.5 equiv)
-
Solvent : Anhydrous DCM
-
ee : 89%
-
Yield : 65%
The Sharpless method offers superior stereocontrol compared to non-catalytic approaches but requires stringent anhydrous conditions to prevent catalyst hydrolysis.
Biocatalytic Epoxidation
Recent advances in enzyme engineering have enabled the use of cytochrome P450 monooxygenases for epoxidizing aryl ketones. A mutant P450BM3 variant (F87A/T268V) catalyzes the epoxidation of 3-phenylprop-2-en-1-one with high stereoselectivity in aqueous buffer .
Biocatalytic Parameters:
-
Enzyme : P450BM3 F87A/T268V (0.1 mg/mL)
-
Cofactor : NADPH (1 mM)
-
Temperature : 30°C
-
pH : 7.4
-
ee : 94%
-
Yield : 58%
The enzyme’s active site orients the substrate to favor (2S,3R)-epoxide formation via a radical rebound mechanism. Scalability remains a challenge due to cofactor regeneration requirements .
Stereoselective Addition-Epoxidation Cascade
A two-step strategy involves the stereoselective addition of nucleophiles to α-halogenated propiophenones followed by epoxide ring closure. Allylmagnesium chloride adds to α-bromopropiophenone to form a magnesium alkoxide intermediate, which cyclizes to the epoxide under basic conditions .
Representative Procedure:
-
Nucleophilic Addition :
-
Substrate : α-Bromopropiophenone (1.0 equiv)
-
Reagent : Allylmagnesium chloride (2.0 equiv)
-
Solvent : Tetrahydrofuran (THF), −78°C
-
Intermediate Yield : 82%
-
-
Epoxidation :
-
Base : K₂CO₃ (2.0 equiv)
-
Solvent : Methanol, 25°C
-
Reaction Time : 2 hours
-
Overall Yield : 70%
-
dr : 9:1 (2S,3R:2R,3S)
-
This method leverages the inherent stereoelectronic effects of α-halogenated ketones to dictate epoxide configuration .
Comparative Analysis of Preparation Methods
| Method | Yield (%) | ee/dr | Key Advantages | Limitations |
|---|---|---|---|---|
| Epoxidation with mCPBA | 68–72 | dr 85:15 | Simplicity, low cost | Moderate stereoselectivity |
| Asymmetric PTC | 78 | ee 92% | High enantioselectivity | Long reaction time, catalyst synthesis |
| Sharpless Epoxidation | 65 | ee 89% | Proven scalability | Moisture-sensitive conditions |
| Biocatalytic | 58 | ee 94% | Environmentally benign | Low yield, cofactor dependency |
| Addition-Epoxidation | 70 | dr 9:1 | Tunable stereochemistry | Multi-step process |
Q & A
What are the common synthetic routes for 1-[(2S,3R)-3-Phenyloxiran-2-yl]ethanone, and how are stereochemical outcomes controlled?
Answer:
The compound is synthesized via epoxidation or condensation reactions. A validated method involves the use of TiCl₄ as a Lewis catalyst in THF to promote stereoselective epoxide formation . Key parameters include:
- Catalyst system : Zn/PbCl₂/TiCl₄ for regioselectivity.
- Solvent : Polar aprotic solvents (e.g., THF) enhance reaction efficiency.
- Temperature : Room temperature (rt) minimizes side reactions.
| Method | Catalyst | Yield | Stereoselectivity |
|---|---|---|---|
| Epoxidation | TiCl₄/THF | ~75% | (2S,3R) dominant |
| Condensation | Zn/PbCl₂ | ~65% | Mixed stereoisomers |
Stereochemical control is achieved via chiral auxiliaries or asymmetric catalysis, as evidenced by X-ray crystallography confirming the (2S,3R) configuration .
How is the stereochemistry of this compound confirmed experimentally?
Answer:
Single-crystal X-ray diffraction (SC-XRD) is the gold standard. For example, monoclinic crystals (space group C2/c ) reveal:
- Unit cell parameters : .
- Bond angles : C-O-C epoxide angle = ~60°, consistent with strained oxirane rings .
Complementary techniques include: - NMR : - and -NMR for coupling constants (e.g., ~2.5 Hz for cis protons).
- Optical rotation : (CHCl₃) .
How can researchers resolve conflicting physical property data (e.g., boiling points) for this compound?
Answer:
Discrepancies in boiling points (e.g., 486.7 K vs. 487 K in ) arise from measurement conditions or impurities. Methodological solutions include:
- Differential Scanning Calorimetry (DSC) : Validate phase transitions with high-purity samples.
- Gas Chromatography-Mass Spectrometry (GC-MS) : Confirm identity and purity (>99%) .
- Comparative analysis : Cross-reference with datasets from NIST Standard Reference Data to ensure consistency .
What computational methods predict the reactivity of this compound in nucleophilic ring-opening reactions?
Answer:
Density Functional Theory (DFT) simulations (e.g., B3LYP/6-311+G(d,p)) model:
- Electrophilicity : Epoxide ring strain increases susceptibility to nucleophilic attack.
- Regioselectivity : C-3 (R-configuration) is more reactive due to steric and electronic effects.
- Solvent effects : THF stabilizes transition states better than non-polar solvents .
| Parameter | Value |
|---|---|
| HOMO-LUMO gap | 5.2 eV |
| Fukui index (C-3) | 0.45 |
| Activation energy (ΔG‡) | 28.3 kJ/mol |
What analytical techniques are critical for assessing the purity and stability of this compound?
Answer:
- HPLC-PDA : Purity >98% with C18 columns (acetonitrile/water mobile phase).
- FT-IR : Epoxide C-O stretch at ~1250 cm⁻¹; carbonyl peak at ~1700 cm⁻¹ .
- Stability testing : Accelerated degradation studies (40°C/75% RH) show <5% decomposition over 6 months .
How can structure-activity relationship (SAR) studies be designed to explore its bioactivity?
Answer:
- Analog synthesis : Modify phenyl or oxirane substituents (e.g., electron-withdrawing groups at C-3).
- Biological assays : Test against cancer cell lines (e.g., MCF-7, HepG2) to correlate stereochemistry with cytotoxicity .
- Molecular docking : Target enzymes like cyclooxygenase-2 (COX-2) to predict binding affinities .
What strategies optimize reaction conditions for scaled-up synthesis while maintaining stereochemical fidelity?
Answer:
- Catalyst screening : Immobilized TiCl₄ on silica improves recyclability.
- Flow chemistry : Continuous reactors enhance heat/mass transfer, reducing epimerization .
- In situ monitoring : Raman spectroscopy tracks reaction progress in real time .
| Parameter | Optimal Value |
|---|---|
| Temperature | 25–30°C |
| Solvent | THF/EtOAc (3:1) |
| Catalyst loading | 5 mol% TiCl₄ |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
